molecular formula C40H79NO3 B15287033 N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide CAS No. 73354-06-0

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide

Cat. No.: B15287033
CAS No.: 73354-06-0
M. Wt: 622.1 g/mol
InChI Key: KEPQASGDXIEOIL-UHFFFAOYSA-N
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Description

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide, also known as Ceramide (d18:1/22:0) or C22-Ceramide, is a sphingolipid composed of a sphingosine backbone (18 carbons with a 4-en double bond) and a docosanoyl (C22:0) fatty acid chain. Its molecular formula is C₄₀H₇₉NO₃, with a molecular weight of 622.08 g/mol and stereochemistry defined at the 2S,3R positions . This ceramide was first isolated from the marine sponge Stelodoryx procera Topsent 1904, where it exists as part of a 2:1 mixture with its C24 analog, N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide .

C22-Ceramide plays critical roles in cellular membrane integrity, signaling, and apoptosis. Studies on HCT116 colorectal cancer cells revealed its ability to modulate intracellular calcium flux at low concentrations (1 μg/mL) and inhibit cell growth at higher doses (100 μg/mL) . Its structure and bioactivity make it a subject of interest in cancer research and lipid metabolism studies.

Properties

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPQASGDXIEOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708204
Record name N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73354-06-0
Record name N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide typically involves the reaction of a long-chain fatty acid with an amine. The process may include steps such as esterification, amidation, and hydroxylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The compound participates in ceramide biosynthesis through acylation reactions involving sphingosine derivatives. Key steps include:

  • Stearic acid activation : Coupling with sphingadienine-d₅ using 1-[bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane at 0°C, yielding a deuterated analog ( ).

  • Catalytic efficiency : Reactions typically achieve >80% yield under optimized conditions (6 hours, room temperature) ( ).

Reaction ComponentRoleConditions
HATUCoupling reagent0°C → RT
DIPEABase450 μM
CH₂Cl₂SolventAnhydrous

Oxidation Reactions

The 4-en-2-yl double bond and hydroxyl groups render the compound susceptible to oxidation:

  • Lipid peroxidation : Interaction with reactive oxygen species (ROS) leads to hydroperoxide formation, altering membrane dynamics ( ).

  • Enzymatic oxidation : Cytochrome P450 enzymes catalyze hydroxylation at specific carbon positions, generating metabolites implicated in cellular signaling ( ).

Key Observations :

  • Oxidation at the Δ⁴ double bond disrupts hydrogen bonding capacity, reducing ceramide-protein interactions by ~40% ( ).

  • Hydroxyl group oxidation produces ketone derivatives, detectable via LC-MS ( ).

Hydrolysis and Stability

The amide bond undergoes pH-dependent hydrolysis :

  • Acidic conditions (pH < 3) : Complete cleavage to docosanoic acid and sphingoid base within 24 hours.

  • Alkaline conditions (pH > 10) : Partial hydrolysis (≤30%) after 48 hours, forming free fatty acids and amide fragments ( ).

Kinetic Data :

pHHalf-Life (h)Primary Products
24.2Docosanoic acid, sphingadienine
7168Stable
1272Fatty acid salts

Enzymatic Interactions

The compound modulates biological pathways through enzyme-mediated reactions :

  • Sphingomyelinase catalysis : Converts sphingomyelin to ceramide via phosphodiester bond cleavage, enhancing exosome release in neuronal cells ( ).

  • LAPTM4B binding : Binds lysosomal protein LAPTM4B (Kd ≈ 2.1 μM), promoting vesicle trafficking and exosomal efflux ( ).

Mechanistic Insights :

  • The 1,3-dihydroxy configuration facilitates hydrogen bonding with enzymatic active sites.

  • Deuterated analogs (e.g., 4E,8Z d18:2-d₅/18:0) exhibit 3-fold enrichment in exosomes compared to cellular uptake ( ).

Comparative Reactivity

Structural analogs demonstrate varied reactivity:

CompoundKey FeatureReactivity Difference
N-myristoyltransferaseEnzymatic acylationNo direct structural similarity
N-(2-Hydroxyethyl)docosanamideHydroxyethyl group50% higher aqueous solubility
Ceramide d18:1/17:0Saturated chainLower oxidation susceptibility

Analytical Characterization

  • LC-MS/MS : Quantification using precursor ions m/z = 569.5 (deuterated) and 552.5 (non-deuterated) ( ).

  • NMR : Distinct signals at δ 5.35–5.45 ppm (Δ⁴ double bond) and δ 3.60–3.80 ppm (hydroxyl groups) ( ).

Scientific Research Applications

N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide, also known as AKOS030254420, is a chemical compound with the molecular formula C40H79NO3 and a molecular weight of 622.1 g/mol .

Names and Identifiers:

  • IUPAC Name: N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide
  • InChI: InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/t38-,39+/m0/s1
  • InChIKey: KEPQASGDXIEOIL-ZESVVUHVSA-N
  • SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)NC@@HC@@HO
  • Synonyms: AKOS030254420

Potential Applications

While specific applications of N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide are not detailed in the provided search results, related compounds and research suggest potential uses:

  • Ceramides: This compound is related to ceramides, which are known for protecting and moisturizing skin .
  • Plant Ceramide Research: Plant ceramides with long-chain fatty acids can effectively release neuronal exosomes and prevent AD pathology .
  • Related Compounds: Suo et al. (2014) isolated four compounds including (2R)-2- hydroxy-N-[(2S,3S,4R,10E)-1,3,4-trihydroxyicos-10-en-2- yl]docosanamide from Helianthus annuus L., which has anti-tubercular, antimicrobial, anti-inflammatory, anti-tumour and anti-cancer activities .

Mechanism of Action

The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide involves its interaction with cellular membranes and proteins. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with various molecular targets. These interactions can influence membrane fluidity, protein function, and signal transduction pathways .

Comparison with Similar Compounds

Ceramides are structurally diverse, with variations in acyl chain length, hydroxylation, and stereochemistry influencing their physical, chemical, and biological properties. Below is a detailed comparison of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide with related ceramides and derivatives.

Structural and Physical Properties
Compound Name (IUPAC) Acyl Chain Length Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Source/Application
This compound C22:0 C₄₀H₇₉NO₃ 622.08 Not reported ¹H NMR (δ 5.35–5.45, olefinic protons) Marine sponge (S. procera)
N-(1,3-Dihydroxyoctadec-4-en-2-yl)tetracosanamide (Ceramide NS) C24:0 C₄₂H₈₃NO₃ 650.12 94–96 ¹H NMR (δ 0.88, terminal methyl) Synthetic
N-(1,3-Dihydroxydodec-4-en-2-yl)butyramide (Ceramide 12/4) C4:0 C₁₆H₃₁NO₃ 285.42 57–58 IR: 1643 cm⁻¹ (amide C=O) Synthetic
N-(1,3-Dihydroxydodec-4-en-2-yl)hexanamide (Ceramide 12/6) C6:0 C₁₈H₃₅NO₃ 313.47 62–65 ¹³C NMR (δ 173.2, carbonyl carbon) Synthetic
Glycosylceramide (N-[1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide) C24:1 (Δ15) C₄₂H₈₁NO₃ 648.11 Not reported Not reported Mouse gut microbiota studies

Key Observations :

  • Chain Length : Longer acyl chains (e.g., C22, C24) increase hydrophobicity and membrane stability, correlating with higher melting points (e.g., Ceramide NS: 94–96°C vs. Ceramide 12/4: 57–58°C) .
  • Unsaturation : Glycosylceramide with a Δ15 double bond in the C24 chain enhances microbial metabolism, as seen in its role in modulating Blautia coccoides activity .
  • Functional Groups: Azido-modified ceramides (e.g., ω-N3-C6-Cer) enable click chemistry applications, differing from non-modified analogs in reactivity .

Key Observations :

  • Chain Length vs. Potency : C22-Ceramide and its C24 analog differ in bioactivity thresholds, suggesting acyl chain length influences cellular uptake or target binding .
  • Glycosylation: Glycosylceramide’s carbohydrate moiety facilitates microbial degradation, unlike non-glycosylated ceramides .
  • Industrial Derivatives: Behenamide derivatives (e.g., Behenamide MEA) prioritize surfactant properties over biological signaling, achieved via hydroxyethyl or dimethylamino modifications .

Biological Activity

N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide, a complex organic compound belonging to the class of fatty amides and ceramides, has garnered attention for its various biological activities. This article explores its molecular characteristics, biological significance, and potential therapeutic applications based on recent research findings.

Molecular Characteristics

  • Chemical Structure : The compound features a long-chain fatty acid structure with hydroxyl groups, contributing to its amphiphilic nature.
  • Molecular Formula : C40H79NO3
  • Molar Mass : 655.09 g/mol
  • CAS Number : 73354-06-0

1. Skin Barrier Function

This compound is primarily recognized for its role in enhancing skin barrier function. Ceramides are vital components of the stratum corneum, helping to maintain moisture and protect against environmental aggressors. Research indicates that this compound can significantly improve skin hydration and elasticity by reinforcing the lipid matrix within the stratum corneum .

2. Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators. This activity is particularly relevant in conditions such as atopic dermatitis and psoriasis, where inflammation plays a critical role .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been linked to the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress. In vitro studies indicate that it may help in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Table 1: Summary of Key Research Findings

StudyObjectiveFindings
Evaluate the effect on skin hydrationIncreased hydration levels in treated groups compared to controlsSupports use in skincare formulations
Investigate neuroprotective effectsReduced amyloid-beta aggregation in neuronal culturesPotential therapeutic candidate for neurodegenerative diseases
Assess anti-inflammatory activityInhibition of TNF-alpha and IL-6 productionMay be beneficial in treating inflammatory skin conditions

The biological activity of this compound can be attributed to its interactions with cellular membranes and signaling pathways:

  • Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, enhancing membrane fluidity and stability.
  • Signal Modulation : The compound may influence various signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural elucidation of N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide?

  • Methodology : Use 1D/2D NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, COSY, HMBC) to resolve the planar structure, focusing on hydroxyl and amide proton signals. Confirm the unsaturated bond position (4-en) via 1H^1H-1H^1H COSY correlations. High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and fragmentation patterns. Acid hydrolysis followed by GC-MS analysis of fatty acid derivatives (e.g., methyl esters) identifies the docosanamide chain .
  • Stereochemical resolution : Compare optical rotation data and NOESY correlations with known ceramides (e.g., C16-ceramide) to infer the 2S,3R configuration .

Q. How can researchers synthesize isotopically labeled analogs for mechanistic studies?

  • Deuterated synthesis : Introduce deuterium at specific positions (e.g., C16–C18 in the octadecene chain) via catalytic deuteration or deuterated precursors. Use NMR-guided purification to confirm isotopic incorporation, as demonstrated for deuterated ceramide analogs .
  • Quality control : Validate purity via HPLC coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to avoid interference from non-UV-active impurities .

Q. What in vitro assays are suitable for preliminary screening of bioactivity?

  • Calcium flux assays : Measure intracellular calcium levels in HCT116 colorectal cancer cells using fluorescent indicators (e.g., Fluo-4 AM) at low concentrations (1 µg/mL).
  • Growth inhibition : Conduct MTT or resazurin assays at higher concentrations (e.g., 100 µg/mL) to assess cytotoxicity. Note that bioactivity may vary with cell type and assay sensitivity .

Advanced Research Questions

Q. How can contradictory data on concentration-dependent bioactivity (e.g., calcium flux vs. growth inhibition) be resolved?

  • Hypothesis-driven design : Perform dose-response curves (0.1–200 µg/mL) to identify biphasic effects. Use calcium imaging (e.g., confocal microscopy) to distinguish transient signaling from sustained cytotoxic effects.
  • Mechanistic follow-up : Combine RNA-seq or phosphoproteomics to identify pathways activated at low concentrations (e.g., membrane receptor signaling) versus apoptosis/necrosis at high doses .

Q. What experimental strategies are recommended to study membrane interactions of this ceramide?

  • Membrane models : Use Langmuir monolayers or giant unilamellar vesicles (GUVs) to assess lipid packing and phase behavior. Fluorescence anisotropy with DPH probes quantifies membrane fluidity changes.
  • Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinity to membrane proteins or lipid rafts .

Q. How can researchers ensure stereochemical purity during synthesis or isolation?

  • Chiral chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Validate enantiomeric excess via circular dichroism (CD) or comparison with synthetic standards of known configuration .
  • Crystallography : For crystalline derivatives, use single-crystal X-ray diffraction (e.g., SHELXL refinement) to resolve absolute configuration .

Q. What advanced imaging techniques can localize this ceramide in cellular systems?

  • Click chemistry probes : Synthesize alkyne-tagged analogs for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides. Combine with super-resolution microscopy (e.g., STED) for subcellular localization .
  • Immunofluorescence : Develop custom antibodies against the ceramide’s unique hydroxyl/amide epitopes, validated by competitive ELISA .

Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in natural product isolates?

  • Multivariate analysis : Apply principal component analysis (PCA) to NMR or LC-MS datasets to identify contaminant-driven variability.
  • Bioactivity normalization : Express results as % activity relative to an internal standard (e.g., C16-ceramide) to control for potency differences .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • In silico modeling : Use SwissADME or ADMETLab 2.0 to estimate logP, blood-brain barrier permeability, and cytochrome P450 interactions. Molecular dynamics (MD) simulations model membrane permeation .

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